molecular formula C14H15N3O2 B2511324 4-{2-[Methyl(pyrazin-2-yl)amino]ethoxy}benzaldehyde CAS No. 866156-97-0

4-{2-[Methyl(pyrazin-2-yl)amino]ethoxy}benzaldehyde

Cat. No.: B2511324
CAS No.: 866156-97-0
M. Wt: 257.293
InChI Key: PLACAMFKAFPCLP-UHFFFAOYSA-N
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Description

4-{2-[Methyl(pyrazin-2-yl)amino]ethoxy}benzaldehyde is an organic compound with the molecular formula C14H15N3O2 It is characterized by the presence of a benzaldehyde group attached to an ethoxy chain, which is further linked to a pyrazine ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{2-[Methyl(pyrazin-2-yl)amino]ethoxy}benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 2-(methylpyrazin-2-yl)amine in the presence of a suitable base. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: 4-{2-[Methyl(pyrazin-2-yl)amino]ethoxy}benzoic acid.

    Reduction: 4-{2-[Methyl(pyrazin-2-yl)amino]ethoxy}benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{2-[Methyl(pyrazin-2-yl)amino]ethoxy}benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of novel materials and chemical products.

Mechanism of Action

The mechanism of action of 4-{2-[Methyl(pyrazin-2-yl)amino]ethoxy}benzaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. The pyrazine ring and aldehyde group may play a role in binding to enzymes or receptors, leading to modulation of their activity. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

  • 4-{2-[Methyl(pyridin-2-yl)amino]ethoxy}benzaldehyde
  • 4-{2-[Methyl(pyrimidin-2-yl)amino]ethoxy}benzaldehyde
  • 4-{2-[Methyl(quinolin-2-yl)amino]ethoxy}benzaldehyde

Comparison: 4-{2-[Methyl(pyrazin-2-yl)amino]ethoxy}benzaldehyde is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties compared to its analogs with pyridine, pyrimidine, or quinoline rings

Properties

IUPAC Name

4-[2-[methyl(pyrazin-2-yl)amino]ethoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-17(14-10-15-6-7-16-14)8-9-19-13-4-2-12(11-18)3-5-13/h2-7,10-11H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLACAMFKAFPCLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC1=CC=C(C=C1)C=O)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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